(2R)-1-Boc-2-methylpyrrolidine-2-methanol
Overview
Description
(2R)-1-Boc-2-methylpyrrolidine-2-methanol is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a hydroxyl group attached to the pyrrolidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Boc-2-methylpyrrolidine-2-methanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-2-methylpyrrolidine.
Protection: The amino group of ®-2-methylpyrrolidine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields ®-1-Boc-2-methylpyrrolidine.
Hydroxylation: The protected pyrrolidine is then subjected to hydroxylation using an appropriate oxidizing agent, such as oxaziridine, to introduce the hydroxyl group at the 2-position, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Boc-2-methylpyrrolidine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
(2R)-1-Boc-2-methylpyrrolidine-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including potential drug candidates for various therapeutic areas.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-1-Boc-2-methylpyrrolidine-2-methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding or inhibition. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-Boc-2-methylpyrrolidine-2-methanol
- (2R)-1-Boc-2-ethylpyrrolidine-2-methanol
- (2R)-1-Boc-2-methylpyrrolidine-2-amine
Uniqueness
(2R)-1-Boc-2-methylpyrrolidine-2-methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer (2S)-1-Boc-2-methylpyrrolidine-2-methanol, the (2R) configuration may exhibit different biological activity and interaction with chiral environments.
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUHTGTUIJRSA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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